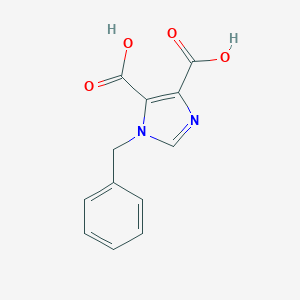

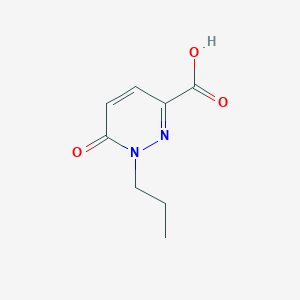

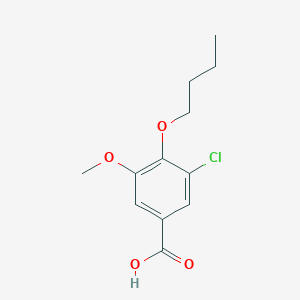

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid is a carboxylic acid derivative . It can be used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular weight of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid is 182.18 . The InChI code is 1S/C8H10N2O3/c1-2-5-10-7(11)4-3-6(9-10)8(12)13/h3-4H,2,5H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at -20°C in a sealed container, away from moisture .Scientific Research Applications

Matrix Metalloproteinase Inhibition

This compound has been studied for its potential to inhibit matrix metalloproteinases (MMPs), particularly MMP-13 . MMPs are enzymes that play a crucial role in the degradation of extracellular matrix components and are implicated in various diseases, including cancer and arthritis. Selective inhibition of MMP-13 could offer therapeutic benefits without the side effects associated with non-selective MMP inhibitors.

Antimicrobial Activity

Derivatives of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid have been explored for their antimicrobial properties, especially against Mycobacterium tuberculosis . The compound’s structure allows for the development of noncovalent DprE1 inhibitors, which are crucial in the fight against tuberculosis.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of more complex molecules with potential pharmacological activities . Its carboxylic acid group, in particular, is a functional handle that can be used to create a variety of derivatives with diverse biological activities.

Biotechnology Research

The compound is utilized in biotechnology research as a precursor for synthesizing various biochemicals . Its structural versatility makes it suitable for creating compounds that can be used in different biotechnological applications, including enzyme inhibition and receptor binding studies.

Environmental Research

Research into the environmental impact of pharmaceuticals and other chemicals often involves studying compounds like 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid . Its degradation products and interaction with environmental factors are of interest in assessing ecological risks.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and other quantitative techniques . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods.

properties

IUPAC Name |

6-oxo-1-propylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-5-10-7(11)4-3-6(9-10)8(12)13/h3-4H,2,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHVQCITSVMNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211003 |

Source

|

| Record name | 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171672-99-4 |

Source

|

| Record name | 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171672-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)

![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)

![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)

![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)